2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one
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Overview
Description
2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a benzyl group, a bromo substituent, and a methylthio phenyl group attached to a pyridazinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the Methylthio Phenyl Group: The methylthio phenyl group can be attached through a nucleophilic substitution reaction using a methylthio phenyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo substituent can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated pyridazinone derivatives.
Substitution: Amino, thio, or alkoxy-substituted pyridazinone derivatives.
Scientific Research Applications
2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one can be compared with other similar compounds, such as:
2-benzyl-4-chloro-5-[4-(methylthio)phenyl]-3(2H)-pyridazinone: Similar structure but with a chlorine atom instead of bromine.
2-benzyl-4-bromo-5-[4-(methylsulfonyl)phenyl]-3(2H)-pyridazinone: Similar structure but with a methylsulfonyl group instead of a methylthio group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C18H15BrN2OS |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
2-benzyl-4-bromo-5-(4-methylsulfanylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C18H15BrN2OS/c1-23-15-9-7-14(8-10-15)16-11-20-21(18(22)17(16)19)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
InChI Key |
JCDIBZWZLPWSFF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C(=O)N(N=C2)CC3=CC=CC=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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